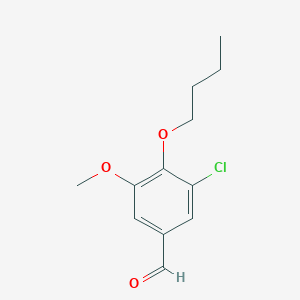

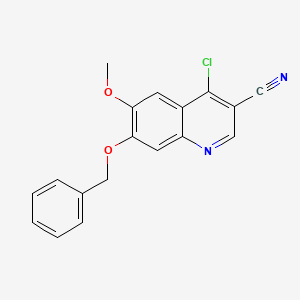

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

Vue d'ensemble

Description

“7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 286371-49-1 . It has a molecular weight of 299.76 . The IUPAC name for this compound is 7-(benzyloxy)-4-chloro-6-methoxyquinoline .

Molecular Structure Analysis

The InChI code for “7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” is 1S/C17H14ClNO2/c1-20-16-9-13-14(18)7-8-19-15(13)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Inhibitors of Cholinesterases and Monoamine Oxidase B

Specific Scientific Field

This application falls under the field of medicinal chemistry and neurology, specifically in the research of Alzheimer’s disease.

Summary of the Application

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which may include the compound , was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Methods of Application

The exact methods of application or experimental procedures are not detailed in the search results. However, it is common in this field to use in vitro screening, enzyme kinetics analysis, and docking simulations on the target enzymes to get insight into the mechanism of action and plausible binding modes .

Results or Outcomes

The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

Antimicrobial Activity

Specific Scientific Field

This application is in the field of medicinal chemistry and microbiology.

Summary of the Application

Chalcones derivatives, which may include the compound , have wide applications in pharmaceutical and medicinal chemistry. They were synthesized by coupling with aromatic substituted aldehyde .

Methods of Application

The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were then screened for antimicrobial activity .

Results or Outcomes

The results of the antimicrobial activity screening are not detailed in the search results. However, it is common in this field to report the minimum inhibitory concentration (MIC) values for the tested organisms .

Chemical Synthesis

Specific Scientific Field

This application falls under the field of organic chemistry and chemical synthesis.

Summary of the Application

“7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” is a chemical compound that can be used as a building block or reagent in the synthesis of other chemical compounds .

Methods of Application

The exact methods of application or experimental procedures are not detailed in the search results. However, it is common in this field to use this compound in various organic reactions such as coupling reactions, substitution reactions, or condensation reactions .

Results or Outcomes

The outcomes of these reactions would be the synthesis of new chemical compounds. The exact outcomes would depend on the specific reactions being carried out .

Antimicrobial Activity

Summary of the Application

Certain compounds related to “7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile” have shown antimicrobial activity against various bacterial strains .

Methods of Application

The compounds were likely tested using standard antimicrobial testing procedures, such as disk diffusion or broth dilution methods .

Results or Outcomes

The results indicate that some of the compounds were potent against S. aureus, B. subtilis, E. coli, P. aeruginosa, and R .

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPONOUVXOCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625836 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

CAS RN |

214476-99-0 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.